molecular formula C15H16N4OS B2653521 2-[4-(Oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetonitrile CAS No. 422533-21-9

2-[4-(Oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetonitrile

Cat. No.: B2653521
CAS No.: 422533-21-9
M. Wt: 300.38
InChI Key: KHOYIKZANKBKPI-UHFFFAOYSA-N
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Description

2-[4-(Oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetonitrile is a synthetic quinazoline derivative intended for research and development purposes in medicinal chemistry. Quinazoline-based compounds are a significant area of investigation due to their diverse biological activities and presence in various therapeutic agents . This particular molecule features a quinazoline core, a common scaffold in drug discovery, substituted with a tetrahydrofuran (oxolane) ring and a sulfanylacetonitrile group, which may contribute to its binding affinity and physicochemical properties. Research Applications and Value: Compounds within the quinazoline family have demonstrated substantial research value across multiple domains. They are frequently explored as key intermediates in the synthesis of more complex molecules with potential biological activity . Furthermore, quinazolinone derivatives have been reported to possess notable antibacterial properties in research settings, with some analogs showing potent activity against organisms like Proteus vulgaris and Bacillus subtilis . The structural motifs present in this compound suggest potential utility as a building block for developing enzyme inhibitors or as a candidate for high-throughput screening assays to identify new therapeutic leads. Handling and Usage: This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human consumption. Researchers should handle this material with appropriate precautions in a laboratory setting, utilizing personal protective equipment and adhering to standard safety protocols. The specific storage conditions, solubility, and handling instructions should be verified upon receipt and followed as directed.

Properties

IUPAC Name

2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS/c16-7-9-21-15-18-13-6-2-1-5-12(13)14(19-15)17-10-11-4-3-8-20-11/h1-2,5-6,11H,3-4,8-10H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHOYIKZANKBKPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NC(=NC3=CC=CC=C32)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-[4-(Oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetonitrile undergoes various chemical reactions, including:

Comparison with Similar Compounds

Substituent Variations on the Quinazoline Core

The quinazoline scaffold is highly modifiable, with substituents at positions 2 and 4 critically influencing bioactivity and physicochemical properties.

Compound Position 4 Substituent Position 2 Substituent Key Features
Target Compound Oxolan-2-ylmethylamino Sulfanylacetonitrile Enhanced solubility (oxolan), electrophilic nitrile group
Compound 5–18 () 4-Sulfamoylphenyl Thioacetamide derivatives High polarity (sulfonamide), amide-based side chains
Compound 14a () (1-Methylpiperidin-4-yl)amino Hydroxyalkylamide Basic piperidine group, hydroxamate functionality
Compound 18 () 6,7-Dimethoxy-2-(4-methyl-1,4-diazepan-1-yl) Piperidin-4-yl Multicyclic substituents, increased steric bulk

Key Observations :

  • The oxolan group in the target compound improves solubility compared to the sulfamoylphenyl group in ’s derivatives, which may enhance bioavailability .

Sulfanyl Group and Side Chain Modifications

The sulfanylacetonitrile group in the target compound differs from thioacetamide or hydroxyalkylamide side chains in analogues:

Compound Side Chain Reactivity Synthetic Yield HPLC Purity
Target Compound –S–CH2CN Electrophilic (nitrile) Not reported Not reported
Compounds 5–18 () –S–CH2CONHR Amide-mediated stability 45–68% (estimated) >95% (HPLC)
Compounds 14a–16a () –NH–CH2CH2–NH–(hydroxyamide) Hydroxamate chelation 31–49% 94.16–96.48%

Key Observations :

  • The nitrile group in the target compound may participate in covalent binding with biological targets, unlike the non-reactive thioacetamides .
  • Hydroxyamide derivatives () exhibit moderate yields (31–49%) but high purity, suggesting robust purification protocols .

Heterocyclic Substituent Impact

The oxolan (tetrahydrofuran) group in the target compound contrasts with piperidine or benzyl-substituted analogues:

Substituent Compound Example Lipophilicity (LogP) Biological Implications
Oxolan-2-ylmethylamino Target Compound Moderate (estimated ~2.5) Balanced solubility and membrane permeability
1-Benzylpiperidin-4-yl Compound 15 () High (>3.0) Improved CNS penetration but risk of off-target effects
4-Sulfamoylphenyl Compound 5 () Low (<1.5) Limited cellular uptake due to high polarity

Key Observations :

  • The oxolan group strikes a balance between lipophilicity and solubility, making it advantageous for systemic delivery.
  • Piperidine-benzyl groups () increase LogP, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to ’s protocols, leveraging nucleophilic substitution with oxolan-2-ylmethylamine.
  • Optimization Opportunities : Hybridizing the oxolan group with ’s hydroxamate side chains could yield dual-action inhibitors with improved metal-chelating and solubility properties.

Biological Activity

2-[4-(Oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetonitrile is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a quinazoline moiety, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

IUPAC Name 2[4(oxolan2ylmethylamino)quinazolin2yl]sulfanylacetonitrile\text{IUPAC Name }this compound

Key features include:

  • Quinazoline Moiety : Known for its role in various biological activities.
  • Oxolan Group : Contributes to the compound's interaction with biological targets.
  • Sulfanyl Group : Implicated in enhancing biological activity through nucleophilic substitution reactions.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of quinazoline have shown promising results in inhibiting tumor growth in xenograft models. The specific mechanisms by which this compound exerts its anticancer effects may involve:

  • Inhibition of Tyrosine Kinases : Quinazoline derivatives are known to inhibit epidermal growth factor receptor (EGFR) tyrosine kinases, which are vital for cancer cell proliferation .
  • Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Research indicates that quinazoline derivatives possess activity against various bacterial strains, which may be attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

Case Studies

Several studies have investigated the biological activity of quinazoline derivatives, including those structurally related to this compound:

  • Study on EGFR Inhibition :
    • A series of oxazolo[4,5-g]quinazolin derivatives were synthesized and evaluated for their EGFR inhibition activity. Some compounds showed better potency than Erlotinib, a standard treatment for non-small cell lung cancer .
  • Antimicrobial Evaluation :
    • A study assessed the antimicrobial properties of various quinazoline-based compounds against Gram-positive and Gram-negative bacteria. The findings indicated significant inhibitory effects on bacterial growth, suggesting potential therapeutic applications in treating infections .

Data Table: Summary of Biological Activities

Activity TypeCompound TypeKey Findings
AnticancerQuinazoline DerivativesInhibit EGFR; induce apoptosis
AntimicrobialQuinazoline-Based CompoundsEffective against multiple bacterial strains
Anti-inflammatoryQuinazoline DerivativesModulate inflammatory pathways

The mechanism of action for this compound likely involves:

  • Targeting Specific Enzymes : The compound may bind to enzymes involved in cancer progression or microbial metabolism.
  • Modulating Signal Transduction Pathways : By interacting with receptors or kinases, it can alter signaling pathways critical for cell survival and proliferation.

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